(5E)-1-(2-fluorophenyl)-5-[[4-[(3-nitrophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-1-(2-fluorophenyl)-5-[[4-[(3-nitrophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a fluorophenyl group, a nitrophenylmethoxy group, and a sulfanylidene-diazinane-dione core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(2-fluorophenyl)-5-[[4-[(3-nitrophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the diazinane-dione core: This step involves the reaction of appropriate starting materials such as thiourea and diketones under acidic or basic conditions to form the diazinane-dione core.
Introduction of the fluorophenyl group: This step involves the substitution reaction where a fluorophenyl halide reacts with the diazinane-dione core in the presence of a base such as potassium carbonate.
Attachment of the nitrophenylmethoxy group: This step involves the reaction of the diazinane-dione intermediate with a nitrophenylmethoxy halide under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl and nitrophenylmethoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (5E)-1-(2-fluorophenyl)-5-[[4-[(3-nitrophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
In biology, the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are of interest. It may serve as a probe for studying enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicine, the compound’s potential therapeutic properties are explored. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5E)-1-(2-fluorophenyl)-5-[[4-[(3-nitrophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The fluorophenyl and nitrophenylmethoxy groups may facilitate binding to hydrophobic pockets in proteins, while the sulfanylidene-diazinane-dione core may participate in redox reactions or form covalent bonds with nucleophilic residues.
Comparison with Similar Compounds
Similar Compounds
(5E)-1-(2-chlorophenyl)-5-[[4-[(3-nitrophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
(5E)-1-(2-bromophenyl)-5-[[4-[(3-nitrophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione: Similar structure but with a bromophenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in (5E)-1-(2-fluorophenyl)-5-[[4-[(3-nitrophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione imparts unique electronic and steric properties, potentially enhancing its binding affinity and specificity for certain molecular targets compared to its chlorophenyl and bromophenyl analogs.
Properties
IUPAC Name |
(5E)-1-(2-fluorophenyl)-5-[[4-[(3-nitrophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16FN3O5S/c25-20-6-1-2-7-21(20)27-23(30)19(22(29)26-24(27)34)13-15-8-10-18(11-9-15)33-14-16-4-3-5-17(12-16)28(31)32/h1-13H,14H2,(H,26,29,34)/b19-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMKVZLKCKSHQV-CPNJWEJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC(=CC=C4)[N+](=O)[O-])C(=O)NC2=S)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC(=CC=C4)[N+](=O)[O-])/C(=O)NC2=S)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.